molecular formula C14H12BrNO3 B2588044 (4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-79-4

(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2588044
CAS No.: 338399-79-4
M. Wt: 322.158
InChI Key: OPRWUACTFLPSTG-BQYQJAHWSA-N
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Description

The compound is a carbamate derivative, which typically consists of an organic group attached to a carbonyl (C=O) group, which is itself attached to an -NH2 group . Carbamates are often used in pharmaceuticals and pesticides due to their reactivity with biological systems .


Molecular Structure Analysis

The molecular structure of a similar compound, methyl N-(4-bromophenyl)carbamate, has been studied . The crystal structure was found to be orthorhombic, with specific atomic coordinates and displacement parameters provided .

Scientific Research Applications

Anti-Bacterial Activities

One notable application of compounds related to (4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is their anti-bacterial activities. A study by Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and evaluated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds demonstrated significant effectiveness, particularly against NDM-positive A. baumannii, offering promising avenues for developing new anti-bacterial agents (Siddiqa et al., 2022).

Structure-Activity Relationship (SAR) Studies

In the context of ixodicidal activities, compounds similar to the one , specifically ethyl-4-bromophenyl-carbamate, have been studied for their structure-activity relationships. Prado-Ochoa et al. (2020) conducted SAR studies to predict the mutagenicity and carcinogenicity of such compounds, finding them non-mutagenic and non-carcinogenic, which underscores their potential safety for use in managing tick populations (Prado-Ochoa et al., 2020).

Photochromic and Fluorescent Properties

Compounds bearing the (4-bromophenyl)methyl group attached to furan derivatives have been explored for their photochromic and fluorescent properties. Research by Shepelenko et al. (2014) introduced asymmetric dihetarylethenes based on modifications of the (4-bromophenyl)methyl group, which exhibited notable photochromic and fluorescent characteristics in solution. This discovery could pave the way for the development of new materials with applications in optical storage and fluorescent tagging (Shepelenko et al., 2014).

Electrophilic Cyclization Studies

Additionally, compounds related to this compound have been used to study electrophilic cyclization reactions. Sniady et al. (2007) worked on the preparation of 5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan through electrophilic cyclization with N-iodosuccinimide, contributing valuable insights into the synthesis of halofurans and the potential for generating unsymmetrical iodofurans with unique chemical properties (Sniady et al., 2007).

Properties

IUPAC Name

(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-12-5-3-11(4-6-12)10-19-14(17)16-8-7-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWUACTFLPSTG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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